Ethyl-2-Brom-5-hydroxybenzoat

Übersicht

Beschreibung

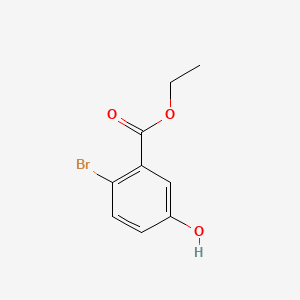

Ethyl 2-bromo-5-hydroxybenzoate is an organic compound with the molecular formula C9H9BrO3. It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by a bromine atom, and the hydroxyl group is at the fifth position. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-bromo-5-hydroxybenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a nonsteroidal anti-inflammatory agent.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Wirkmechanismus

Target of Action

It is known that similar compounds interact with various enzymes and receptors in the body, influencing biochemical pathways .

Mode of Action

Ethyl 2-bromo-5-hydroxybenzoate, like other benzylic compounds, can undergo reactions such as free radical bromination and nucleophilic substitution . In the initiating step of a free radical reaction, the compound loses a bromo atom, leaving behind a radical. This radical then interacts with other molecules, leading to various changes .

Biochemical Pathways

It’s known that benzylic compounds can influence several biochemical pathways through their interactions with different enzymes and receptors .

Result of Action

It is known that ethyl 2-bromo-5-hydroxybenzoate is used in the preparation of chrysin-substituted salicylate ether compounds, which have been studied as nonsteroidal anti-inflammatory agents and anticancer agents .

Biochemische Analyse

Biochemical Properties

It is known that benzylic halides, such as Ethyl 2-bromo-5-hydroxybenzoate, typically react via an SN1 or SN2 pathway, depending on the degree of substitution at the benzylic position .

Molecular Mechanism

It is known that in the presence of N-bromosuccinimide (NBS), a free radical reaction can occur, leading to the formation of a succinimidyl radical . This radical can then react with Ethyl 2-bromo-5-hydroxybenzoate, leading to various products .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 2-bromo-5-hydroxybenzoate can be synthesized through several methods. One common method involves the esterification of 5-bromo-2-hydroxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of ethyl 2-bromo-5-hydroxybenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-bromo-5-hydroxybenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

Substitution: Formation of substituted benzoates.

Oxidation: Formation of 2-bromo-5-hydroxybenzaldehyde or 2-bromo-5-hydroxybenzoic acid.

Reduction: Formation of 2-bromo-5-hydroxybenzyl alcohol.

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-bromo-5-hydroxybenzoate can be compared with other similar compounds, such as:

Methyl 2-bromo-5-hydroxybenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

Ethyl 4-bromo-3-hydroxybenzoate: Bromine and hydroxyl groups are positioned differently on the benzene ring.

Ethyl 6-ethoxy-2-hydroxybenzoate: Contains an ethoxy group instead of a bromine atom.

These comparisons highlight the uniqueness of ethyl 2-bromo-5-hydroxybenzoate in terms of its specific substitution pattern and functional groups, which can influence its chemical reactivity and biological activity.

Biologische Aktivität

Ethyl 2-bromo-5-hydroxybenzoate is a compound of significant interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an in-depth analysis of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Ethyl 2-bromo-5-hydroxybenzoate is characterized by the presence of a bromine atom, a hydroxyl group, and an ethyl ester group attached to a benzoic acid derivative. The molecular formula is with a molecular weight of approximately 259.1 g/mol. The structural features contribute to its reactivity and interaction with biological macromolecules.

The biological activity of Ethyl 2-bromo-5-hydroxybenzoate is primarily attributed to its ability to interact with various enzymes and receptors within the body.

- Target Interaction : Similar compounds have been shown to influence biochemical pathways by modulating enzyme activity or receptor signaling.

- Reactivity : The compound can undergo nucleophilic substitution reactions typical of benzylic halides, which may lead to the formation of reactive intermediates that can interact with biological targets.

Antimicrobial Properties

Research indicates that Ethyl 2-bromo-5-hydroxybenzoate exhibits antimicrobial activity against various pathogens. Its effectiveness is likely due to the bromine substituent, which enhances its ability to penetrate microbial membranes and disrupt cellular functions.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | |

| Escherichia coli | Inhibitory | |

| Candida albicans | Moderate |

Anti-inflammatory Effects

The compound has been investigated for its potential as a nonsteroidal anti-inflammatory agent. It has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

- Study Findings : In vitro studies demonstrated a significant reduction in prostaglandin E2 (PGE2) production in macrophages treated with Ethyl 2-bromo-5-hydroxybenzoate.

Anticancer Activity

Ethyl 2-bromo-5-hydroxybenzoate has also been studied for its anticancer properties. It is believed to induce apoptosis in cancer cells through the activation of specific signaling pathways.

- Mechanism : The compound may activate caspases and increase the expression of pro-apoptotic factors while decreasing anti-apoptotic proteins.

Case Studies

- Antimicrobial Efficacy Study : A study conducted on various derivatives of hydroxybenzoates, including Ethyl 2-bromo-5-hydroxybenzoate, showed promising results in inhibiting bacterial growth, particularly against resistant strains .

- Anti-inflammatory Research : A clinical trial assessed the anti-inflammatory effects of compounds similar to Ethyl 2-bromo-5-hydroxybenzoate in patients with chronic inflammatory conditions. Results indicated reduced inflammation markers and improved patient outcomes.

- Cancer Cell Line Study : In vitro experiments using breast cancer cell lines demonstrated that treatment with Ethyl 2-bromo-5-hydroxybenzoate led to significant cell death compared to controls, suggesting its potential as an anticancer agent .

Eigenschaften

IUPAC Name |

ethyl 2-bromo-5-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-2-13-9(12)7-5-6(11)3-4-8(7)10/h3-5,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJWKSJXBOQFQEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60705362 | |

| Record name | Ethyl 2-bromo-5-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60705362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102297-71-2 | |

| Record name | Ethyl 2-bromo-5-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60705362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.